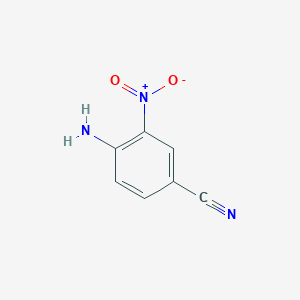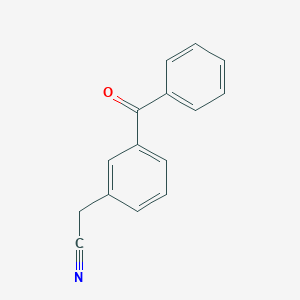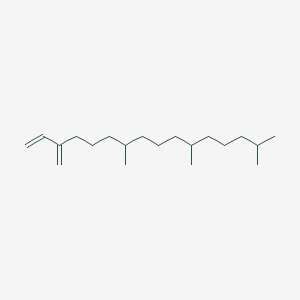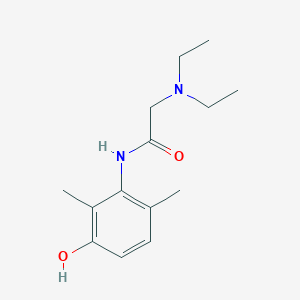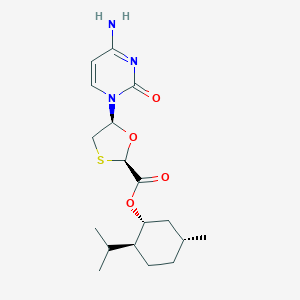
Ácido 3-(2-metil-1,3-dioxolan-2-il)propanoico
Descripción general
Descripción
3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid, also known as MDLPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDLPA is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Preparación de la sonda fluorescente radimétrica
Este compuesto se utiliza como reactivo para la preparación de una sonda fluorescente radimétrica. Esta sonda está específicamente diseñada para la detección de cisteína sobre homocisteína y glutatión .
Síntesis de KN-93
El compuesto se utiliza en la síntesis asistida por microondas de KN-93. KN-93 es un compuesto químico que actúa como inhibidor de la calmodulina quinasa II .
Preparación de piperidinas espirobenzofuránicas fluoradas
Se utiliza para la preparación de piperidinas espirobenzofuránicas fluoradas. Estos compuestos actúan como ligandos del receptor s1 .
Síntesis de agentes antineoplásicos
Este compuesto se utiliza en la síntesis de agentes antineoplásicos. Estos agentes están diseñados para inhibir el crecimiento de tumores .
Preparación de derivados de indol
Se utiliza en la preparación regioselectiva de derivados de indol a través de la hidroformilación/indolización en tándem catalizada por rodio .
6. Reacciones con hidracinas, tiourea, guanidina y amidinas El compuesto reacciona con hidracinas, tiourea, guanidina y amidinas. Estas reacciones se han estudiado por sus posibles aplicaciones en varios campos .
Propiedades
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYSZAUNEYRNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448723 | |
| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4388-57-2 | |
| Record name | 2-Methyl-1,3-dioxolane-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4388-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid in the context of corn stover liquefaction?
A1: In the study on rapid liquefaction of corn stover using microwave heating [], 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid was identified as a primary degradation product. This suggests that during the breakdown of corn stover with ethylene glycol and sulfuric acid under microwave irradiation, the plant's complex carbohydrates are transformed into smaller molecules, including this specific compound. This information is crucial for understanding the chemical reactions involved in the liquefaction process and for potentially optimizing it to produce desired bio-based products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


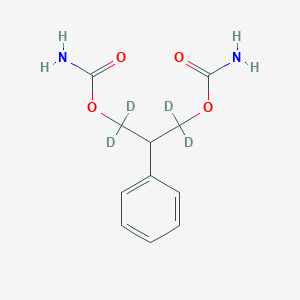



![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)
